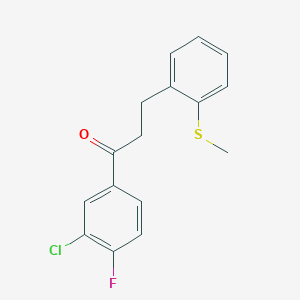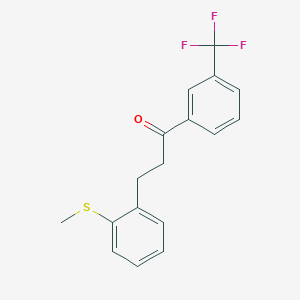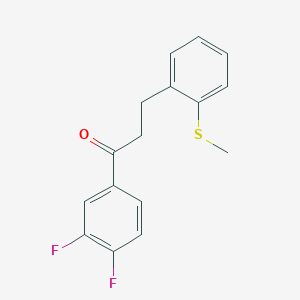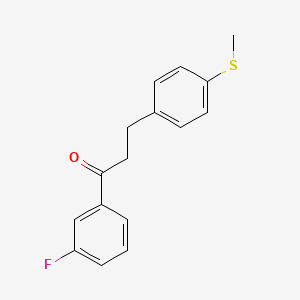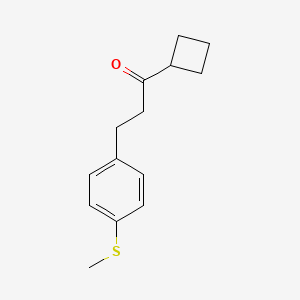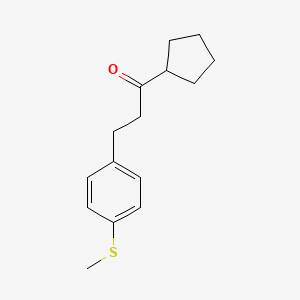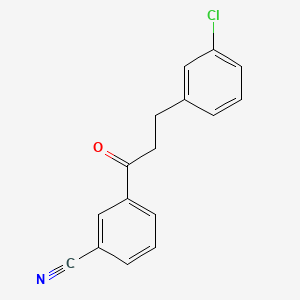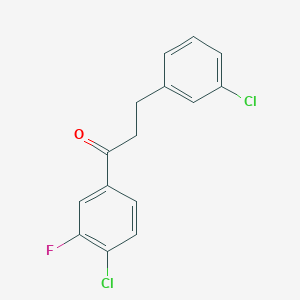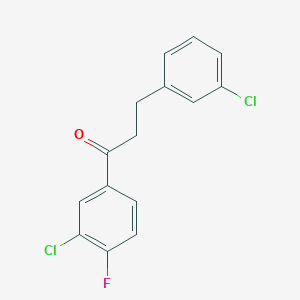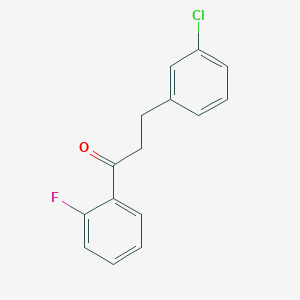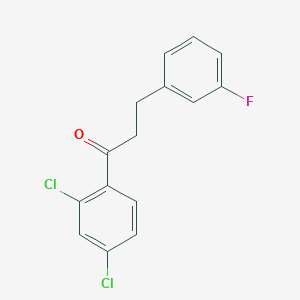
2',4'-Dichloro-3-(3-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO . It is widely used as an intermediate in the production of pharmaceuticals and fine chemicals.
Molecular Structure Analysis
The molecular structure of 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is represented by the formula C15H11Cl2FO . The molecular weight of the compound is 297.1 g/mol.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone is in the development of antimicrobial agents. For example, a study by Arun et al. (2003) synthesized a compound using this chemical and tested its antimicrobial activity against bacteria like Escherichia coli and Salmonella typhi. Another study Holla et al. (2003) also synthesized new molecules using this compound for potential antibacterial applications.
Polymer Synthesis
In the field of polymer science, this chemical is used as a precursor. For instance, Kim et al. (1999) researched copolymerization involving a derivative of this compound. Their findings contribute to understanding the polymerization processes and properties of the resulting materials.
Synthesis of Bioactive Compounds
This compound is also instrumental in synthesizing bioactive molecules. Limban et al. (2011) synthesized acylthioureas using a derivative of this compound, exploring their antibacterial and antibiofilm properties. This research demonstrates the potential of these derivatives in developing new antimicrobial agents.
Development of Advanced Materials
The research conducted by Savittieri et al. (2022) highlights the use of this chemical in synthesizing novel materials. Their study on halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates provides insights into developing advanced polymers with specific characteristics.
Other Applications
Studies have also explored various other applications of this compound. For example, the work of Manivannan (2020) delves into the synthesis of chalcones as antimicrobial agents, and Satheeshkumar et al. (2017) investigated the molecular geometry and chemical reactivity of related fluorine-containing compounds.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-5-6-13(14(17)9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQBQHQNGXAAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644548 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-59-4 |
Source


|
| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

